molecular formula C15H12FN5O B438591 2-(benzotriazol-2-yl)-N-[(4-fluorophenyl)methylideneamino]acetamide CAS No. 6452-48-8

2-(benzotriazol-2-yl)-N-[(4-fluorophenyl)methylideneamino]acetamide

Cat. No.: B438591
CAS No.: 6452-48-8
M. Wt: 297.29g/mol
InChI Key: LHSQNXGGXZBQNY-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzotriazol-2-yl)-N-[(4-fluorophenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications, particularly as UV stabilizers in various industrial products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzotriazol-2-yl)-N-[(4-fluorophenyl)methylideneamino]acetamide typically involves the condensation of 2H-benzotriazole with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the ethanehydrazonic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzotriazol-2-yl)-N-[(4-fluorophenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, while the hydrazonic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(benzotriazol-2-yl)-N-[(4-fluorophenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a UV stabilizer in plastics, coatings, and other materials to enhance their durability and longevity.

Mechanism of Action

The mechanism of action of 2-(benzotriazol-2-yl)-N-[(4-fluorophenyl)methylideneamino]acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can bind to metal ions, affecting enzymatic activity, while the hydrazonic acid group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Benzotriazol-2-yl)-4-methylphenol
  • 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(2-phenyl-2-propanyl)phenol

Uniqueness

Compared to similar compounds, 2-(benzotriazol-2-yl)-N-[(4-fluorophenyl)methylideneamino]acetamide is unique due to the presence of the 4-fluorophenyl and ethanehydrazonic acid moieties. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

6452-48-8

Molecular Formula

C15H12FN5O

Molecular Weight

297.29g/mol

IUPAC Name

2-(benzotriazol-2-yl)-N-[(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12FN5O/c16-12-7-5-11(6-8-12)9-17-18-15(22)10-21-19-13-3-1-2-4-14(13)20-21/h1-9H,10H2,(H,18,22)

InChI Key

LHSQNXGGXZBQNY-RQZCQDPDSA-N

Isomeric SMILES

C1=CC2=NN(N=C2C=C1)CC(=O)N/N=C/C3=CC=C(C=C3)F

SMILES

C1=CC2=NN(N=C2C=C1)CC(=O)NN=CC3=CC=C(C=C3)F

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CC(=O)NN=CC3=CC=C(C=C3)F

solubility

2.7 [ug/mL]

Origin of Product

United States

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